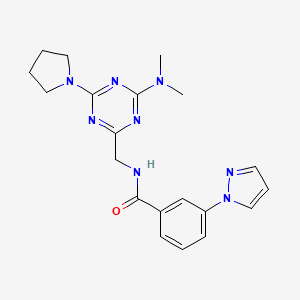

N-((4-(diméthylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)méthyl)-3-(1H-pyrazol-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a synthetic compound featuring diverse functional groups. Such structural complexity suggests this compound may exhibit various biochemical activities, and it is likely to be investigated for its utility in different scientific and industrial applications.

Applications De Recherche Scientifique

Chemistry:

Useful as a building block in creating complex organic molecules due to its multiple reactive sites.

Biology:

Investigated for its potential as an enzyme inhibitor or receptor modulator, given its diverse functional groups.

Medicine:

Possible applications as an antiviral, antibacterial, or anticancer agent, stemming from its structural motifs that resemble known pharmacophores.

Industry:

Utilized in materials science for developing novel polymers or as a precursor in the synthesis of agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide typically starts with the preparation of intermediate compounds, followed by a sequence of coupling reactions.

Synthesis of 4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2-methyl chloride.

Coupling this intermediate with 3-(1H-pyrazol-1-yl)benzoic acid in the presence of suitable catalysts.

Industrial Production Methods: Industrial production involves scaling up the laboratory methods, optimizing the reaction conditions for better yield, purity, and cost-efficiency. This process might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions It Undergoes:

Oxidation: Possible at the pyrrolidine ring or dimethylamino group.

Reduction: Reduction can modify certain functional groups, potentially affecting biological activity.

Substitution: Nucleophilic substitution at the triazine ring is feasible given the electron-rich nature of dimethylamino and pyrrolidinyl groups.

Common Reagents and Conditions Used in These Reactions:

Oxidation: Utilizing reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Employing reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Using nucleophiles like amines, alcohols, or thiols in appropriate solvents and temperatures.

Major Products Formed from These Reactions:

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of various substituted triazines.

Mécanisme D'action

The compound’s mechanism of action can vary based on its target. It may interact with biomolecules like proteins, nucleic acids, or cellular membranes, disrupting normal biological processes. The triazine ring could bind to enzyme active sites, while the pyrazole and benzamide moieties might facilitate specific interactions with molecular targets. These interactions can lead to inhibition of enzyme activity or modulation of receptor functions.

Comparaison Avec Des Composés Similaires

N-(4-dimethylamino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methylbenzamide.

3-(dimethylamino)-6-(pyrrolidin-1-yl)-1,2,5-triazin-4-ylmethylbenzamide.

Uniqueness: N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is unique due to the inclusion of the pyrazole ring, which can enhance binding affinity and specificity to particular biological targets, potentially leading to more potent and selective biological activities. The triazine ring and benzamide structure also allow for versatile chemical modifications, aiding in the optimization of desired properties in various applications.

Activité Biologique

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing various studies that highlight its efficacy against cancer cell lines and its mechanism of action.

Chemical Structure

The compound features a complex structure characterized by multiple functional groups that contribute to its biological properties. The key components include:

- Triazine nucleus : Implicated in various biological activities.

- Dimethylamino group : Enhances solubility and bioavailability.

- Pyrrolidine and pyrazole moieties : Known for their roles in modulating biological pathways.

Anticancer Properties

Recent studies have demonstrated that N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide exhibits significant cytotoxic effects against several cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 1.0 | Induces apoptosis via mitochondrial pathway |

| Panc-1 (Pancreatic) | 2.0 | Inhibits cell proliferation |

| A549 (Lung) | 0.5 | Disrupts cell cycle progression |

In a study focusing on triple-negative breast cancer cells (MDA-MB-231), the compound demonstrated a complete disruption of colony growth at concentrations as low as 1 µM . This suggests a potent anticancer activity which warrants further exploration into its mechanisms.

The proposed mechanism of action includes:

- Induction of Apoptosis : The compound appears to trigger apoptotic pathways, leading to programmed cell death in sensitive cancer cells.

- Cell Cycle Arrest : It has been observed to interfere with the cell cycle, particularly inhibiting the G2/M transition, which is crucial for cancer cell proliferation .

Antimicrobial Activity

Beyond its anticancer properties, this compound has also shown promising antimicrobial activity against various pathogens. In vitro studies indicate effectiveness against Gram-positive bacteria and certain fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Bactericidal |

| Candida albicans | 16 µg/mL | Fungicidal |

| Escherichia coli | 32 µg/mL | Bacteriostatic |

The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .

Case Studies

Several case studies have highlighted the efficacy of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide:

- Case Study on Breast Cancer : A study conducted on MDA-MB-231 cells revealed that treatment with the compound led to a significant reduction in cell viability and colony formation, indicating its potential as a therapeutic agent .

- Case Study on Pancreatic Cancer : In Panc-1 spheroids, the compound exhibited strong cytotoxic effects, suggesting it may overcome challenges associated with drug delivery in solid tumors .

Propriétés

IUPAC Name |

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-pyrazol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N8O/c1-26(2)19-23-17(24-20(25-19)27-10-3-4-11-27)14-21-18(29)15-7-5-8-16(13-15)28-12-6-9-22-28/h5-9,12-13H,3-4,10-11,14H2,1-2H3,(H,21,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFMINVKGTWGFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.